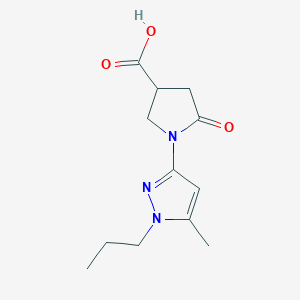

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine-3-carboxylic acid derivative featuring a 5-methyl-1-propylpyrazole substituent at the 1-position of the pyrrolidine ring. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and antioxidant activities , while the pyrrolidinone ring contributes to conformational rigidity and bioavailability.

Notably, this compound is listed as discontinued by suppliers like CymitQuimica , limiting its commercial availability.

Eigenschaften

IUPAC Name |

1-(5-methyl-1-propylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-3-4-15-8(2)5-10(13-15)14-7-9(12(17)18)6-11(14)16/h5,9H,3-4,6-7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGGDBULEADDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N2CC(CC2=O)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the pyrrolidine ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution, enabling the synthesis of esters, amides, and salts.

-

Example: Reaction with thionyl chloride converts the acid to an acyl chloride, which reacts with amines to form amides under mild conditions .

Pyrrolidinone Ring Transformations

The 5-oxypyrrolidine ring undergoes ring-opening and functionalization due to its strained lactam structure.

-

Hydrolysis of the lactam under strong alkaline conditions yields γ-amino acids by cleaving the C–N bond .

-

Reduction of the carbonyl group produces secondary alcohols, though steric hindrance from the pyrazole may limit efficiency .

Pyrazole Ring Functionalization

The 5-methyl-1-propyl-1H-pyrazole substituent undergoes electrophilic substitution and cross-coupling reactions.

-

Nitration occurs preferentially at the 4-position of the pyrazole ring due to electron-donating effects of the methyl group .

-

Steric effects from the propyl group may direct substitutions to less hindered positions .

Cyclocondensation Reactions

The carboxylic acid and amine groups (if generated via hydrolysis) facilitate heterocycle formation.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrazide Formation | Hydrazine, ethanol | Pyrazoline or triazole hybrids | |

| Azole Synthesis | Thiourea/urea, POCl<sub>3</sub> | Thiazole/oxazole fused derivatives |

Biological Activity and Prodrug Design

Derivatives of this compound show antimicrobial and anticancer potential, guided by structural modifications:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various disorders. It functions primarily as an inhibitor of specific protein targets involved in disease pathways.

Key Therapeutic Areas:

- Cancer Treatment : Research indicates that compounds similar to this one may exhibit anti-cancer properties by inhibiting NTRK (neurotrophic receptor tyrosine kinase) signaling pathways, which are crucial in certain cancers .

- Neurodegenerative Disorders : Some studies suggest potential neuroprotective effects, making it a candidate for further exploration in conditions like Alzheimer's disease.

Synthetic Pathways

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods, including:

- Nucleophilic Aromatic Substitution : Utilizing bases like diisopropylethylamine (DIPEA) in polar solvents such as dioxane allows for the formation of the desired compound from simpler precursors .

Proteomics Research

The compound is commercially available and used in proteomics research, where it serves as a tool for studying protein interactions and functions. Its unique structure allows it to bind selectively to specific proteins, facilitating the understanding of complex biological processes .

Case Studies

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in NTRK fusion-positive cancer cells. |

| Study B | Neuroprotection | Showed potential neuroprotective effects in animal models of neurodegenerative diseases. |

| Study C | Protein Binding | Confirmed selective binding to target proteins in proteomic assays, highlighting its utility in biological research. |

Wirkmechanismus

The mechanism by which 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its pyrrolidine-3-carboxylic acid core with several derivatives synthesized in the provided evidence. Key structural differences lie in the substituents at the 1-position of the pyrrolidine ring and modifications to the aromatic or heterocyclic moieties.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro and hydroxyl substituents in the phenyl ring (e.g., compound in ) enhance antioxidant activity by stabilizing radical intermediates.

- Heterocyclic Modifications : Thiazole- and oxadiazole-containing derivatives (e.g., compound 10 in ) exhibit improved antioxidant potency due to extended conjugation and redox-active heteroatoms.

- Pyrazole vs. Phenyl Substituents : The pyrazole group in the target compound may offer metabolic stability compared to phenyl derivatives, though its biological profile remains unexplored.

Antioxidant Activity :

- DPPH Radical Scavenging : Chlorophenyl derivatives (e.g., compound 10 in ) showed 1.5× higher activity than ascorbic acid (IC₅₀ = 1.149 optical density).

- Reducing Power : Thiazole-containing analogs demonstrated superior electron-donating capacity .

Antimicrobial Activity :

While direct data for the target compound is absent, structurally related sulfonamide derivatives (e.g., compound 10 in ) exhibited MIC values of 12.5–25 μg/mL against S. aureus and E. coli, comparable to oxytetracycline .

Biologische Aktivität

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR).

The molecular formula of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is C₁₂H₁₇N₃O₃, and it features a pyrazole moiety linked to a pyrrolidine ring. Its structural complexity suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives containing the pyrazole moiety have shown inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. For instance, compounds designed based on this structure exhibited IC₅₀ values indicating substantial inhibitory effects on NA activity, with some derivatives achieving up to 72% inhibition at 10 μM concentrations .

The mechanism by which these compounds exert their antiviral effects appears to involve binding to the active site of NA and potentially occupying additional binding pockets, enhancing their efficacy. Molecular docking studies suggest that the introduction of substituents on the pyrazole ring can significantly influence binding affinity and inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications to the pyrazole ring and substituent groups can enhance biological activity. For example, electron-withdrawing groups at specific positions on the phenyl ring have been associated with increased inhibitory activity against NA .

| Compound | Substituent | IC₅₀ (μM) | Inhibition (%) |

|---|---|---|---|

| 12a | None | 45.69 | 56.45 |

| 12b | 4-Fluorophenyl | 45.81 | 72.80 |

| 12c | 2-Methylphenyl | 46.00 | 60.91 |

Case Studies

Several case studies have reported on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their antiviral properties against influenza virus strains. The most effective compounds were those with specific substitutions that enhanced their interaction with NA .

- In Vitro Studies : In vitro assays demonstrated that these compounds could effectively inhibit viral replication in cell cultures, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction parameters affect yield?

- Methodology : Cyclization of 2-methylenesuccinic acid with amines (e.g., aliphatic, aromatic, or heterocyclic amines) is a common route for 5-oxopyrrolidine derivatives . Multi-step synthesis involving esterification (e.g., using methanol/H₂SO₄), hydrazide formation, and condensation with aldehydes/ketones is also applicable .

- Optimization : Solvent choice (e.g., refluxing water or isopropanol), pH control during acidification, and catalytic conditions (e.g., H₂SO₄ for esterification) significantly impact yield .

- Table 1 : Synthetic Approaches Comparison

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- 1H/13C NMR : Confirms substituent integration and stereochemistry .

- FT-IR : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolidinone) .

- Elemental Analysis : Ensures stoichiometric purity .

- HPLC/MS : Recommended for quantifying trace impurities, though not explicitly mentioned in evidence.

Q. What purification strategies are effective for isolating high-purity samples?

- Acid-Base Extraction : Dissolve crude product in NaOH (5%), filter, and acidify to pH 2 for precipitation .

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) for crystal growth .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking Studies : Predict binding affinity to targets (e.g., enzymes like neutrophil elastase) by analyzing substituent interactions .

- QSAR Models : Correlate electronic (e.g., Hammett constants) or steric parameters of pyrazole/pyrrolidine substituents with biological activity (e.g., analgesic efficacy) .

Q. What challenges arise in X-ray crystallography of this compound, and how are they resolved?

- Crystal Twinning : Common in flexible molecules; addressed using SHELXL refinement with TWIN commands .

- Disorder in Propyl/Pyrazole Groups : Apply restraints (DFIX, ISOR) during refinement .

- High-Resolution Data : Use synchrotron sources to resolve weak diffraction from light atoms (e.g., C, N, O) .

Q. How do hydrogen bonding networks influence solid-state stability and formulation?

- Graph Set Analysis : Identify motifs like (e.g., carboxylic acid dimers) using Etter’s rules .

- Stability Implications : Strong intermolecular H-bonding (e.g., N–H···O=C) reduces hygroscopicity but may lower solubility .

Q. What biological models are suitable for evaluating pharmacological activity?

- In Vitro : Enzyme inhibition assays (e.g., elastase inhibition via fluorogenic substrates) .

- In Vivo : Rodent models for analgesia (e.g., tail-flick test) or antihypoxic effects (e.g., hypoxia chamber) .

Q. How can structural modifications enhance bioactivity?

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding .

- Pyrrolidine Substituents : Aromatic/heterocyclic groups at the 1-position increase analgesic activity vs. aliphatic chains .

- Table 2 : Substituent Impact on Activity

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole | Electron-withdrawing | Enhanced enzyme inhibition | |

| Pyrrolidine | Aromatic/heterocyclic | Increased analgesic activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.